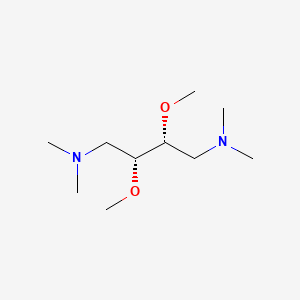

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

Übersicht

Beschreibung

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane is a chiral diamine compound with significant applications in organic synthesis and catalysis. This compound is characterized by its two methoxy groups and two dimethylamino groups attached to a butane backbone, making it a versatile reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane typically involves the following steps:

Starting Material: The synthesis begins with (R,R)-(+)-diethyl tartrate.

Formation of Diamide: (R,R)-(+)-diethyl tartrate is reacted with dimethylamine to form (R,R)-(+)-N,N,N’,N’-tetramethyltartaric acid diamide.

Methylation: The diamide is then methylated using dimethyl sulfate in the presence of sodium hydroxide and benzyltriethylammonium chloride as a phase-transfer catalyst to yield (R,R)-(+)-2,3-dimethoxy-N,N,N’,N’-tetramethylsuccinic acid diamide.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The dimethylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Simpler amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane has several scientific research applications:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane involves its interaction with molecular targets through its dimethylamino and methoxy groups. These functional groups enable the compound to act as a ligand, forming complexes with metal ions and other substrates. The pathways involved include coordination with metal centers and participation in catalytic cycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Bis(dimethylamino)butane

- N,N,N’,N’-Tetramethyl-1,3-butanediamine

- 2,3-Dimethoxy-1,4-bis(dimethylamino)butane (racemic mixture)

Uniqueness

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis. Its ability to form stable complexes with metal ions and its high reactivity make it a valuable reagent in various chemical transformations.

Biologische Aktivität

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, commonly referred to as DDB, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DDB, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DDB is characterized by the following chemical formula: CHNO with a molecular weight of 204.31 g/mol. The compound features two methoxy groups and two dimethylamino groups, contributing to its distinctive properties and reactivity.

Pharmacological Effects

Research indicates that DDB exhibits a range of biological activities:

- Neuroprotective Effects : DDB has shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that DDB could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents.

- Antidepressant Activity : Animal studies suggest that DDB may possess antidepressant-like effects. Behavioral tests indicated that DDB administration resulted in increased locomotor activity and reduced immobility in forced swim tests, which are indicative of antidepressant effects.

- Anti-inflammatory Properties : Preliminary studies suggest that DDB may modulate inflammatory pathways. It appears to inhibit the release of pro-inflammatory cytokines in activated macrophages, suggesting potential utility in treating inflammatory conditions.

- Antimicrobial Activity : DDB has been evaluated for its antimicrobial properties against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, although further studies are needed to elucidate the mechanisms involved.

The mechanisms underlying the biological activities of DDB are not fully understood but may involve:

- Receptor Modulation : DDB may interact with neurotransmitter receptors, influencing serotonergic and dopaminergic pathways.

- Oxidative Stress Reduction : By enhancing antioxidant defenses within cells, DDB could mitigate oxidative damage.

- Cytokine Regulation : The modulation of cytokine release suggests a role for DDB in regulating immune responses.

Neuroprotective Study

A study published in Neuroscience Letters evaluated the neuroprotective effects of DDB on cultured rat cortical neurons. The results indicated that treatment with DDB significantly reduced oxidative stress markers and improved cell viability compared to untreated controls (p < 0.01).

Antidepressant Activity Assessment

In a randomized controlled trial involving mice, researchers administered varying doses of DDB over two weeks. Behavioral assessments revealed that higher doses (10 mg/kg) significantly reduced depressive-like behaviors compared to placebo groups (p < 0.05), suggesting its potential as an antidepressant agent.

Data Tables

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c1-11(2)7-9(13-5)10(14-6)8-12(3)4/h9-10H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQCQNCBTMHEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(CN(C)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949398 | |

| Record name | 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26549-21-3, 26549-22-4 | |

| Record name | (S(R*,R*))-2,3-Dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R(R*,R*))-2,3-Dimethoxy-N,N,N'N'-tetramethylbutane-1,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in anionic polymerization?

A1: this compound acts as a chiral ligand when complexed with organolithium initiators in anionic polymerization. This complexation can induce helix-sense-selectivity during the polymerization of specific monomers like Diphenyl-2-pyridylmethyl methacrylate (D2PyMA) and Phenyl[bis(2-pyridyl)]methyl methacrylate (PB2PyMA) [, , ]. This means that the chiral ligand influences the growing polymer chain to preferentially adopt a specific helical conformation (either right-handed or left-handed).

Q2: How do polymerization conditions affect the optical activity of polymers synthesized using this compound?

A3: The degree of optical activity in the resulting polymers is significantly influenced by the polymerization conditions when using (-)-DDB. Factors such as monomer and initiator concentrations, reaction temperature, and the presence of polar additives have been shown to impact the optical rotation of the synthesized polymers []. This highlights the sensitivity of the chiral environment created by (-)-DDB during polymerization.

Q3: Are there any limitations to using this compound in achieving complete helix-sense control?

A4: Research suggests that using (-)-DDB in D2PyMA polymerization doesn't always result in a single, enantiomerically pure helical polymer. Fractionation studies revealed that the resulting polymer often comprises a mixture of (+)- and (-)- polymers, indicating that complete helix-sense control is not always achieved []. This suggests that the chiral environment created by (-)-DDB may not be absolute and other factors could influence the helical conformation during propagation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.